4-Amino-2-(propan-2-yloxy)benzamide

Overview

Description

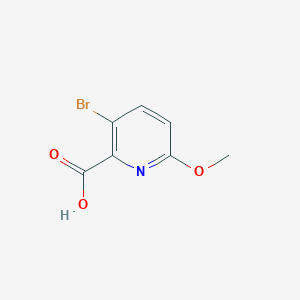

“4-Amino-2-(propan-2-yloxy)benzamide” is a chemical compound with the empirical formula C10H13NO2 . It is also known by its CAS No. 1319746-16-1.

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

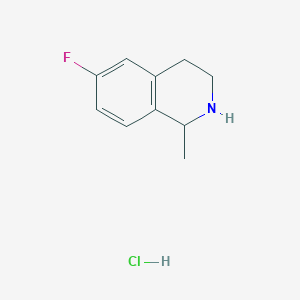

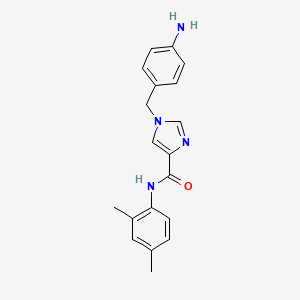

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position and a propan-2-yloxy group at the 2-position . The molecular weight of this compound is 179.22 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C10H13NO2 and it has a molecular weight of 179.22 .Scientific Research Applications

Synthesis and Biological Activity

4-Amino-2-(propan-2-yloxy)benzamide serves as a precursor or structural motif in the synthesis of compounds with potential biological activities. For instance, compounds with branched alkyl or branched alkylamino groups flanking the carbonyl or thiocarbonyl group have shown antihypertensive activity, comparable to that of cromakalim, upon oral administration to spontaneously hypertensive rats (Cassidy et al., 1992). This highlights its role in the development of new therapeutic agents targeting cardiovascular disorders.

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. The process demonstrates the compound's utility in synthetic chemistry for generating biologically relevant benzamides through a mechanism involving the formation of thioureas followed by thiocyanic acid elimination (Singh et al., 2017).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to this compound, has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating antitumor activity and highlighting the potential of structurally related compounds in cancer therapy (Zhou et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to this compound, have shown effectiveness as corrosion inhibitors for steel in acidic solutions. These studies indicate the compound's utility in industrial applications, protecting metals from corrosion through adsorption and interaction with the metal surface (Hu et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “4-amino-3-(propan-2-yloxy)benzamide hydrochloride”, indicates that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Properties

IUPAC Name |

4-amino-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJGYRKDUVSLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)

![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)